molecular formula C14H21N3O B7526284 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No. B7526284
M. Wt: 247.34 g/mol
InChI Key: ZRIWVJQQFSTCRO-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide, also known as DIMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has a cyclohexene ring structure. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.36 g/mol.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative stress. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and physiological effects:
Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide can reduce inflammation and oxidative stress in cells. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments is its ease of synthesis. It is a relatively simple compound to synthesize and purify. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is its low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide. One area of research is the synthesis of new metal complexes using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as a ligand. These complexes may have potential applications in catalysis, sensing, and drug delivery. Another area of research is the development of new organic compounds using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as a building block. These compounds may have potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide and its potential applications in treating inflammation, oxidative stress, and cancer.

Synthesis Methods

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide can be synthesized by the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with cyclohex-3-ene-1-amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and drug delivery. It has also been used as a building block in the synthesis of new organic compounds with potential applications in materials science.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(13-9-15-17(3)11(13)2)16-14(18)12-7-5-4-6-8-12/h4-5,9-10,12H,6-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIWVJQQFSTCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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